![molecular formula C6H3F3N2S B174929 6-(Trifluoromethyl)imidazo[2,1-b]thiazole CAS No. 109113-98-6](/img/structure/B174929.png)
6-(Trifluoromethyl)imidazo[2,1-b]thiazole
Overview
Description
6-(Trifluoromethyl)imidazo[2,1-b]thiazole is a chemical compound with the molecular formula C6H3F3N2S. It has a molecular weight of 192.16 . The IUPAC name for this compound is 6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole .
Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole is 1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 6-(Trifluoromethyl)imidazo[2,1-b]thiazole are not detailed in the retrieved sources, compounds with similar structures have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole are not extensively detailed in the retrieved sources. The compound’s molecular weight is 192.16 .Scientific Research Applications
Comprehensive Analysis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole Applications:
Anticancer Agent
Imidazo[2,1-b]thiazoles have been reported to serve as powerful anticancer agents. Derivatives of this compound have been synthesized and tested for their cytotoxicity activity on various human tumor cell lines, showing potent effects particularly on prostate cancer .
Anxiolytic Properties
These compounds have also been identified as potent non-sedative anxiolytics. This application is significant in the development of treatments for anxiety disorders without the sedative side effects commonly associated with such medications .
PET Imaging Probes
Benzo[d]imidazo[2,1-b]thiazoles are used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients. This application is crucial for early detection and monitoring of Alzheimer’s disease progression .
Kinase Inhibition
Another important application is as kinase inhibitors. Kinase inhibition is a therapeutic strategy in treating various diseases, including cancer and inflammatory disorders .
Antimicrobial Activity
These compounds exhibit antimicrobially active properties, which could be utilized in developing new antimicrobial agents to combat resistant strains of bacteria .
Phosphorescent Materials
The derivatives of imidazo[2,1-b]thiazole have been used to synthesize phosphorescent iridium complexes, indicating potential applications in organic light-emitting diodes (OLEDs) and other photonic devices .
Structure-Activity Relationship Studies
The trifluoromethyl substitution at position-2 and other substitutions on the imidazo[2,1-b]thiazole ring have shown to enhance inhibitory activity in structure-activity relationship studies. This is important for medicinal chemistry in designing more effective therapeutic agents .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of a variety of novel compounds with potential applications across different fields of chemistry and pharmacology .
properties
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2S/c7-6(8,9)4-3-11-1-2-12-5(11)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJALXXDXFZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454633 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
CAS RN |
109113-98-6 | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109113-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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